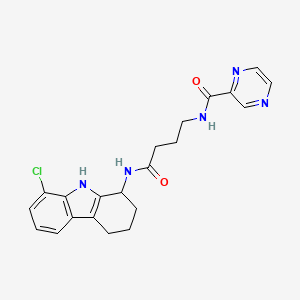

N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a synthetic small molecule characterized by a fused carbazole core substituted with a chlorine atom at position 8 and linked via a 4-oxobutyl chain to a pyrazine-2-carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Buchwald-Hartwig amination.

Amidation: The pyrazine-2-carboxamide moiety can be introduced through an amidation reaction using appropriate reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorine atom in the carbazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Chemistry

N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

The compound exhibits notable biological activities:

- Antimicrobial Activity : It has shown significant effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that it possesses antiproliferative activity against human cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of breast and colon cancer cells .

- Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from damage induced by harmful agents. This aspect is crucial in developing treatments for neurodegenerative diseases.

Medicine

In the medical field, this compound is being studied for its therapeutic potential:

- CRTH2 Receptor Antagonism : Compounds derived from this structure are explored as antagonists for the CRTH2 receptor, which plays a role in allergic responses and inflammation. This application is particularly relevant for treating chronic conditions such as asthma and allergic rhinitis .

Case Studies

Several studies highlight the efficacy of this compound:

- Anticancer Study : A study published in PMC showed that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest .

- Neuroprotection Research : Another study indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, carbazole derivatives are known to interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Carboxamide Derivatives

Pyrazine carboxamides are a well-studied class of compounds due to their diverse pharmacological applications. The target compound shares structural motifs with the following analogs:

Key Observations :

- Compared to tert-butyl-substituted analogs, the 4-oxobutyl chain in the target compound may reduce steric constraints, improving solubility .

Carbazole and Quinazoline Derivatives

Carbazole and quinazoline derivatives are often explored for kinase inhibition and anticancer activity. highlights quinazoline-based compounds (A2–A6) with halogen substituents:

Key Observations :

- Quinazoline derivatives (A2–A6) exhibit lower melting points (~189–199°C) compared to the target compound’s predicted higher thermal stability (carbazole’s fused aromatic system).

- The carbazole core in the target compound may confer stronger π-π stacking than quinazoline’s less planar structure .

Carboxamide-Linked Heterocycles

describes trans-N-(4-((4-(2-aminocyclopropyl)phenyl)amino)-4-oxobutyl)-8-hydroxyquinoline-5-carboxamide hydrochloride, which shares the 4-oxobutyl-carboxamide linkage:

Key Observations :

- The hydroxyquinoline group in ’s compound enables metal binding, unlike the target’s pyrazine.

- Both compounds utilize a 4-oxobutyl spacer, suggesting shared synthetic strategies for optimizing linker length .

Biological Activity

N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide is a synthetic compound belonging to the class of carbazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C22H19ClN4O2 |

| Molecular Weight | 438.9 g/mol |

| IUPAC Name | N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |

| InChI Key | AYUJPDINVOVRNU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can bind to cellular receptors to influence signaling pathways that regulate cell proliferation and survival.

- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting gene expression and cellular function.

Antimicrobial Activity

Studies have shown that carbazole derivatives exhibit significant antimicrobial properties. For instance, N-substituted carbazoles have demonstrated effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.9 µg/mL against E. coli and S. aureus .

Antitumor Activity

Research indicates that this compound may possess antitumor properties:

- Compounds derived from carbazole structures have been tested against cancer cell lines such as PA1 (ovarian carcinoma), PC3 (prostate carcinoma), and DU145 with IC50 values ranging from 8–20 µM .

Neuroprotective Effects

Carbazole derivatives have been explored for their neuroprotective potential:

- Certain compounds have been shown to promote an increase in soluble amyloid-beta (Aβ) peptides, which is significant in the context of Alzheimer's disease .

Case Studies

- CRTH2 Receptor Antagonism : Research has indicated that tetrahydrocarbazole derivatives can act as antagonists at the CRTH2 receptor, which is implicated in various inflammatory conditions .

- Antiproliferative Activity : A study highlighted the antiproliferative effects of N-substituted carbazoles on human carcinoma cell lines with significant inhibition of cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(4-((8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-4-oxobutyl)pyrazine-2-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step routes involving coupling reactions. A typical approach includes:

Carbazole activation : Introduce the 8-chloro substituent via electrophilic substitution or halogenation.

Amide bond formation : Use coupling reagents like EDCI·HCl and HOBt to link the carbazole derivative to the 4-oxobutyl chain ( ).

Pyrazine incorporation : React the intermediate with pyrazine-2-carboxylic acid under anhydrous DMF with DIPEA as a base ().

Purification via recrystallization or column chromatography is critical, monitored by TLC and validated by NMR and MS ( ) .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions (e.g., carbazole protons at δ 6.8–7.5 ppm, pyrazine signals at δ 8.5–9.0 ppm) ( ).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ ion at m/z ~500–550).

- X-ray Crystallography : For absolute configuration determination, as demonstrated for analogous piperazine-carboxamide structures ( ).

- HPLC : Ensure ≥95% purity using reverse-phase C18 columns ( ) .

Q. What biological targets or pathways are hypothesized for this compound?

- Methodological Answer : The carbazole-pyrazine scaffold suggests potential kinase or protease inhibition. Key steps to identify targets include:

In silico docking : Screen against kinase libraries (e.g., PDB) to prioritize candidates like JAK2 or BTK.

Functional assays : Use enzyme inhibition assays (e.g., fluorescence-based ATPase activity) to validate hits ().

Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map affected pathways (e.g., apoptosis, cell cycle).

Advanced Research Questions

Q. How can solubility and bioavailability challenges be addressed during lead optimization?

- Methodological Answer :

- Structural modifications : Introduce polar groups (e.g., -OH, -SO₃H) on the pyrazine ring or carbazole moiety while monitoring SAR ( ).

- Formulation strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions for in vivo studies.

- Analytical validation : Measure logP via shake-flask methods and solubility via HPLC-UV under physiological pH ( ) .

Q. How should researchers resolve contradictions between in vitro activity and computational predictions?

- Methodological Answer :

- Orthogonal assays : Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) if enzymatic activity diverges from docking results.

- Metabolite screening : Use LC-MS to identify off-target metabolites or instability in cell media ().

- Conformational analysis : Perform molecular dynamics simulations to assess binding pocket flexibility ( ) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of analogs?

- Methodological Answer :

- Core modifications : Synthesize analogs with variations in the carbazole (e.g., substituent position) or pyrazine (e.g., methyl vs. chloro groups).

- Bioisosteric replacement : Replace the 4-oxobutyl linker with sulfonamide or triazole to assess potency changes ().

- Data integration : Combine IC₅₀ values from kinase assays with computational descriptors (e.g., LogD, polar surface area) for QSAR modeling ( ) .

Q. What crystallization conditions are optimal for X-ray structure determination?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:methanol, 3:1) at 4°C.

- Additive optimization : Include small amines (e.g., triethylamine) to enhance crystal lattice stability.

- Validation : Collect high-resolution (<1.5 Å) data on a synchrotron source, as applied to similar carboxamide derivatives ( ) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer :

- Proteomic profiling : Use thermal shift assays (TSA) or CETSA to identify target engagement in cell lysates.

- Gene knockouts : CRISPR/Cas9-mediated deletion of hypothesized targets (e.g., kinases) to confirm on/off-target effects ().

- Kinetic studies : Measure time-dependent inhibition to distinguish reversible vs. covalent binding ( ) .

Q. What methodologies assess stability under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours.

- Degradation analysis : Monitor by LC-MS for hydrolytic cleavage (e.g., amide bond breakdown) or oxidation products.

- Metabolite identification : Use hepatocyte microsomes to predict hepatic clearance pathways ( ) .

Properties

Molecular Formula |

C21H22ClN5O2 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

N-[4-[(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-4-oxobutyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C21H22ClN5O2/c22-15-6-1-4-13-14-5-2-7-16(20(14)27-19(13)15)26-18(28)8-3-9-25-21(29)17-12-23-10-11-24-17/h1,4,6,10-12,16,27H,2-3,5,7-9H2,(H,25,29)(H,26,28) |

InChI Key |

FURGRWCQADVIBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCCNC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.